N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-15(17(24)22-12-6-3-4-7-13(12)25-2)16(14-8-5-9-26-14)23-18(21-11)19-10-20-23/h3-11,15-16H,1-2H3,(H,22,24)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSWALKOZRKMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological implications.
Chemical Structure and Properties
The compound features a triazolopyrimidine core with various functional groups that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 443.5 g/mol. The presence of the methoxy group and thiophene moiety is significant for its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Cycle Arrest : Treatment with this compound induces G2/M phase arrest in cancer cells, as evidenced by increased levels of the pro-apoptotic protein Bax and decreased levels of the anti-apoptotic protein Bcl-2 .
- Caspase Activation : The compound significantly increases Caspase 3/7 activity, indicating its role in promoting apoptosis in cancer cells .
Case Studies
- Breast Cancer Cells : In a study involving Luc-4T1 breast cancer cells, treatment with this compound resulted in notable apoptotic induction and cell cycle arrest .
- Cytotoxicity Evaluation : The compound was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), demonstrating varying degrees of cytotoxicity across different types of cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. Key insights include:
- Methoxy Group : The methoxy substitution enhances binding affinity to target proteins involved in apoptosis and cell cycle regulation.
- Thiophene Moiety : This structural feature contributes to the compound's interactions with anti-apoptotic proteins like cIAP1 and BCL2 .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Key Features | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Methoxy group | High IC50 against MCF7 | Moderate inhibition of COX-2 |
| Compound B | No methoxy group | Low IC50 against MCF7 | Low inhibition of COX-2 |
| N-(2-methoxyphenyl)-5-methyl... | Methoxy & thiophene groups | Very high cytotoxicity across multiple lines | Significant inhibition of iNOS and COX-2 |
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The target compound’s triazolo[1,5-a]pyrimidine core is shared with several analogues, but substituent variations significantly influence properties:
Physicochemical Properties
- Molar Mass : The target compound’s molar mass (~450–470 g/mol) is comparable to CAS 667902-79-6 (473.55 g/mol) .
- Solubility : Methoxy groups enhance solubility in polar solvents, while thiophene and phenyl groups increase lipophilicity. The 2-methylphenyl analogue may have lower solubility due to reduced polarity.
- Stability : Thiophene and methoxy groups are generally stable under physiological conditions, but trifluoromethyl analogues (e.g., ) exhibit higher metabolic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
